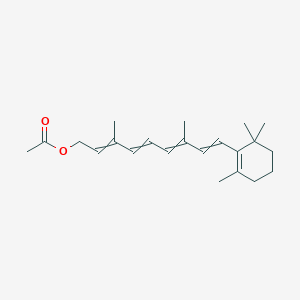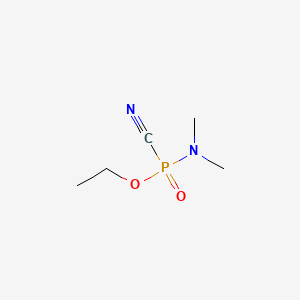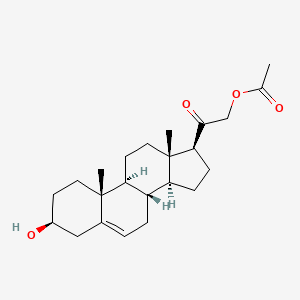
21-Acetoxypregnenolone
Übersicht
Beschreibung
21-Acetoxypregnenolon, auch bekannt als Prebediolonacetat, ist ein synthetisches Pregnansteroid. Es ist der C21-Acetesters von Prebediolon (21-Hydroxypregnenolon), einem hydroxylierten Derivat von Pregnenolon. Diese Verbindung wird als Glukokortikoid beschrieben und wurde zur Behandlung von rheumatoider Arthritis eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 21-Acetoxypregnenolon kann synthetisiert werden, indem 5,6-Pregnen-3-ol-20-on mit Brom in Chloroform umgesetzt wird, gefolgt von der Behandlung des erhaltenen öligen Bromids mit Kaliumacetat in Alkohol . Die Verbindung kristallisiert aus Aceton und wird beim Stehen undurchsichtig .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 21-Acetoxypregnenolon beinhalten ähnliche Synthesewege, jedoch in größerem Maßstab, um Reinheit und Konsistenz zu gewährleisten. Die Verbindung wird häufig durch Kristallisation und Trocknen im Vakuum gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: 21-Acetoxypregnenolon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die veresterte Ketogruppe ist in kalten Bedingungen relativ stabil gegenüber der Einwirkung von Chromsäure.
Reduktion: Beim Erhitzen mit Aluminiumisopropoxid in Isopropylalkohol wird es zu 5-Pregnen-3,20,21-triol reduziert.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, wie die Bildung von Desoxycorticosteronacetat.
Häufige Reagenzien und Bedingungen:
Oxidation: Chromsäure in kalten Bedingungen.
Reduktion: Aluminiumisopropoxid in Isopropylalkohol.
Substitution: Brom in Chloroform, gefolgt von Kaliumacetat in Alkohol.
Hauptprodukte:
Oxidation: Aufgrund der Stabilität keine signifikanten Produkte.
Reduktion: 5-Pregnen-3,20,21-triol.
Substitution: Desoxycorticosteronacetat.
Wissenschaftliche Forschungsanwendungen
21-Acetoxypregnenolon hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
21-Acetoxypregnenolon übt seine Wirkung durch seine Glukokortikoid-Aktivität aus. Es bindet an Glukokortikoid-Rezeptoren und beeinflusst so die Expression spezifischer Gene, die an Entzündungen und Immunreaktionen beteiligt sind. Diese Bindung moduliert die Aktivität verschiedener molekularer Signalwege und führt zu entzündungshemmenden Wirkungen .
Ähnliche Verbindungen:
Pregnenolon: Ein Vorläufer verschiedener Steroide, darunter 21-Acetoxypregnenolon.
Desoxycorticosteronacetat: Ein Kortikosteroidhormon, das unter Verwendung von 21-Acetoxypregnenolon als Zwischenprodukt synthetisiert wird.
21-Hydroxypregnenolon:
Einzigartigkeit: 21-Acetoxypregnenolon ist aufgrund seiner spezifischen Glukokortikoid-Aktivität und seiner Rolle als Zwischenprodukt bei der Synthese anderer wichtiger Steroide einzigartig. Seine Stabilität und Reaktivität unter verschiedenen Bedingungen macht es sowohl in der Forschung als auch in der industriellen Anwendung wertvoll .
Wirkmechanismus
21-Acetoxypregnenolone exerts its effects through its glucocorticoid activity. It binds to glucocorticoid receptors, influencing the expression of specific genes involved in inflammation and immune response. This binding modulates the activity of various molecular pathways, leading to anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Pregnenolone: A precursor to various steroids, including 21-acetoxypregnenolone.
Desoxycorticosterone acetate: A corticosteroid hormone synthesized using this compound as an intermediate.
21-Hydroxypregnenolone:
Uniqueness: this compound is unique due to its specific glucocorticoid activity and its role as an intermediate in the synthesis of other important steroids. Its stability and reactivity under various conditions make it valuable in both research and industrial applications .
Eigenschaften
IUPAC Name |
[2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h4,16-20,25H,5-13H2,1-3H3/t16-,17-,18-,19-,20+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJRZSNPHZEMJH-MTMZYOSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878641 | |
| Record name | 21-Acetoxypregnenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-78-9 | |
| Record name | 21-Acetoxypregnenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Acetoxypregnenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxanon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21-Acetoxypregnenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β,21-dihydroxypregn-5-en-20-one 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 21-ACETOXYPREGNENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX3XOD2S6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


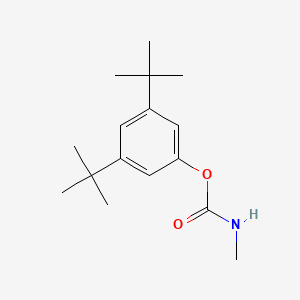
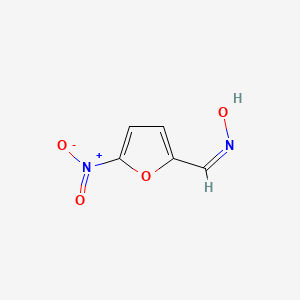

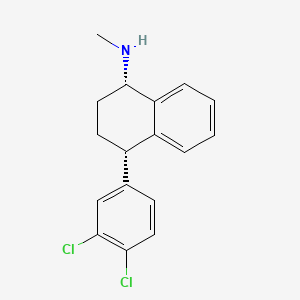


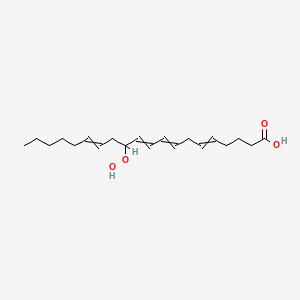
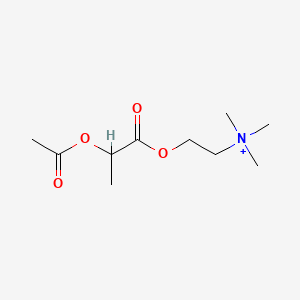
![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)
